molecular formula C8H11Cl B12548845 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane CAS No. 143354-61-4

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane

Cat. No.: B12548845
CAS No.: 143354-61-4
M. Wt: 142.62 g/mol
InChI Key: KZZXTNGAQIZPIH-UHFFFAOYSA-N
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Description

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopropane ring substituted with a chlorine atom and a pent-1-yn-1-yl group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the chlorination of 1-(pent-1-yn-1-yl)cyclopropane using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of cyclopropane carboxylic acids or ketones.

    Reduction: Formation of cyclopropane alcohols or alkanes.

Scientific Research Applications

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(pent-1-yn-1-yl)cyclopropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropane ring strain and the presence of the chlorine atom contribute to its reactivity and specificity towards certain molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-methylcyclopropane
  • 1-Chloro-1-ethylcyclopropane
  • 1-Chloro-1-propylcyclopropane

Uniqueness

1-Chloro-1-(pent-1-yn-1-yl)cyclopropane is unique due to the presence of the pent-1-yn-1-yl group, which imparts additional reactivity and potential for further functionalization. This distinguishes it from other similar compounds that lack this alkyne functionality.

Properties

CAS No.

143354-61-4

Molecular Formula

C8H11Cl

Molecular Weight

142.62 g/mol

IUPAC Name

1-chloro-1-pent-1-ynylcyclopropane

InChI

InChI=1S/C8H11Cl/c1-2-3-4-5-8(9)6-7-8/h2-3,6-7H2,1H3

InChI Key

KZZXTNGAQIZPIH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1(CC1)Cl

Origin of Product

United States

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